molecular formula C12H10ClN3O2 B8432502 6-chloro-N-(4-hydroxy-2-methylphenyl)pyrimidine-4-carboxamide

6-chloro-N-(4-hydroxy-2-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B8432502
M. Wt: 263.68 g/mol
InChI Key: APRZUXPOBAMEGW-UHFFFAOYSA-N
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Description

6-chloro-N-(4-hydroxy-2-methylphenyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C12H10ClN3O2 and its molecular weight is 263.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

6-chloro-N-(4-hydroxy-2-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C12H10ClN3O2/c1-7-4-8(17)2-3-9(7)16-12(18)10-5-11(13)15-6-14-10/h2-6,17H,1H3,(H,16,18)

InChI Key

APRZUXPOBAMEGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)C2=CC(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A cooled (0° C.) solution of 4-amino-m-cresol (Fluka, 4.17 g, 33.9 mmol) and triethylamine (23.6 mL, 0.170 mol) in dry dichloromethane (100 mL) was treated with 6-chloropyrimidine-4-carbonyl chloride, obtained as described above for Intermediate 7, step 1 (6.0 g, 34 mmol) and the resulting mixture was stirred at room temperature for 12 hours. The reaction mixture was concentrated in vacuo, diluted with water and extracted with EtOAc. The combined organic layers were dried on magnesium sulfate and evaporated in vacuo. The crude product was purified by column chromatography (silica) using as eluent petroleum ether/EtOAc to afford the title compound as yellow solid.
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4.17 g
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23.6 mL
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Synthesis routes and methods III

Procedure details

A cooled (0° C.) solution of 4-amino-m-cresol (Fluka, 4.17 g, 33.9 mmol) and triethylamine (23.6 mL, 0.170 mol) in dry dichloromethane (100 mL) was treated with 6-chloropyrimidine-4-carbonyl chloride, obtained as described above for Intermediate 7, step 1 (6.0 g, 34 mmol) and the resulting mixture was stirred at room temperature for 12 hours. The reaction mixture was concentrated in vacuo, diluted with water and extracted with EtOAc. The combined organic layers were dried on magnesium sulfate and evaporated in vacuo. The crude product was purified by column chromatography (silica) using as eluent petroleum ether/EtOAc to afford the title compound as yellow solid.
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4.17 g
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reactant
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23.6 mL
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100 mL
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solvent
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